![molecular formula C13H9ClFNO B182268 N-(3-chlorophenyl)-4-fluorobenzamide CAS No. 101398-10-1](/img/structure/B182268.png)
N-(3-chlorophenyl)-4-fluorobenzamide
Overview
Description
N-(3-chlorophenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3-chlorophenyl group and a 4-fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-fluorobenzamide typically involves the reaction of 3-chloroaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing groups (chlorine and fluorine).
Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives with different nucleophiles.
Reduction: Formation of N-(3-chlorophenyl)-4-fluoroaniline.
Oxidation: Formation of 3-chlorobenzoic acid and 4-fluorobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
N-(3-chlorophenyl)-4-fluorobenzamide is being investigated for its potential as a pharmacophore in the development of new anticancer drugs. Its structural features allow it to interact with specific molecular targets involved in tumor growth and proliferation. For instance, studies have shown that this compound can inhibit the activity of certain enzymes that are critical for cancer cell survival, making it a promising candidate for further drug development .
Anti-Inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory properties. It has been evaluated in various assays to determine its efficacy in reducing inflammation markers, suggesting its utility in treating inflammatory diseases .
Synthesis of Water-Soluble Derivatives
The compound has been used as a precursor for synthesizing water-soluble ureides derived from existing drugs like galodif. This modification enhances the solubility of the resulting compounds, which is crucial for their therapeutic effectiveness. The acylation process involves using succinic anhydride to improve solubility in aqueous media, leading to faster onset of therapeutic effects .
Materials Science
Synthesis of Advanced Materials
In materials science, this compound has been explored for its role in synthesizing advanced materials such as polymers and nanomaterials. Its unique chemical structure allows it to act as a building block in creating materials with specific properties tailored for applications in electronics and coatings .
Biological Studies
Biochemical Assays
The compound serves as a probe in biochemical assays aimed at studying enzyme interactions and receptor binding. For example, it has been utilized to explore the binding affinities of various enzymes, providing insights into metabolic pathways and potential therapeutic targets .
Industrial Applications
Agrochemical Intermediates
this compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals. Its ability to participate in nucleophilic aromatic substitution reactions makes it suitable for producing various agrochemical products .
Synthesis Overview
The synthesis of this compound typically involves the reaction between 3-chloroaniline and 4-fluorobenzoyl chloride. The following conditions are commonly employed:
- Reagents: 3-chloroaniline, 4-fluorobenzoyl chloride
- Base: Triethylamine or pyridine
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature or slightly elevated temperatures
This method allows for high yields and purity, essential for both research and industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of a fluorine atom.
N-(3-chlorophenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a fluorine atom.
N-(3-chlorophenyl)-4-chlorobenzamide: Similar structure but with an additional chlorine atom instead of a fluorine atom.
Uniqueness
N-(3-chlorophenyl)-4-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Biological Activity
N-(3-chlorophenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a chlorophenyl group and a fluorobenzamide moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator , influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, effectively blocking substrate access and reducing enzymatic activity.
1. Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In assays using RAW 264.7 murine macrophages, it demonstrated significant inhibition of pro-inflammatory cytokine production. This suggests that this compound could be beneficial in treating inflammatory diseases .
3. Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Apoptosis was confirmed through annexin V staining and caspase activation assays .
Study 2: Anti-inflammatory Mechanism
A separate study assessed the anti-inflammatory effects of this compound using a murine model of acute inflammation. Administration of this compound significantly reduced paw edema and levels of pro-inflammatory cytokines (TNF-α and IL-6) compared to control groups .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEQQRMECUEOSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289808 | |
Record name | N-(3-Chlorophenyl)-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101398-10-1 | |
Record name | N-(3-Chlorophenyl)-4-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101398-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chlorophenyl)-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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